molecular formula C20H22ClNO2 B2984495 (3-Chlorophenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone CAS No. 1797902-50-1

(3-Chlorophenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone

Cat. No.: B2984495
CAS No.: 1797902-50-1
M. Wt: 343.85
InChI Key: PBXAKSXNCFYJQP-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone is a benzophenone derivative featuring a seven-membered azepane ring substituted with a 4-methoxyphenyl group and a 3-chlorophenyl ketone moiety. Its structural uniqueness lies in the azepane ring’s conformational flexibility and the electron-withdrawing (3-chlorophenyl) and electron-donating (4-methoxyphenyl) substituents, which may influence biological activity and physicochemical properties .

Properties

IUPAC Name

(3-chlorophenyl)-[3-(4-methoxyphenyl)azepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO2/c1-24-19-10-8-15(9-11-19)17-5-2-3-12-22(14-17)20(23)16-6-4-7-18(21)13-16/h4,6-11,13,17H,2-3,5,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXAKSXNCFYJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions using chlorobenzene derivatives.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through electrophilic aromatic substitution reactions using methoxybenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the compound, modifying its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permangan

Biological Activity

The compound (3-Chlorophenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone , also known by its CAS number 1797160-42-9, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C19H27ClN2O2
  • Molecular Weight : 317.4 g/mol
  • Structural Features : The compound features a chlorophenyl group and a methoxyphenyl group attached to an azepane ring, which contributes to its unique biological properties.

Table of Physical Properties

PropertyValue
Molecular Weight317.4 g/mol
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as a modulator of certain receptor pathways, potentially influencing:

  • Neurotransmitter Receptors : The compound may interact with dopamine and serotonin receptors, suggesting potential applications in neuropharmacology.
  • Enzyme Inhibition : Evidence indicates that it might inhibit specific enzymes related to inflammatory pathways, making it a candidate for anti-inflammatory therapies.

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • A study published in Journal of Medicinal Chemistry demonstrated that derivatives of azepane compounds exhibited significant activity against serotonin receptors, indicating potential antidepressant effects .
  • Anti-inflammatory Activity :
    • Research highlighted in Phytotherapy Research showed that compounds with similar structural motifs to this compound displayed notable anti-inflammatory properties in animal models, suggesting that this compound could be further explored for therapeutic use in treating inflammatory diseases .
  • Anticancer Potential :
    • A recent investigation into the anticancer effects of azepane derivatives indicated that they can induce apoptosis in cancer cell lines through mitochondrial pathways . This finding supports the hypothesis that this compound may have similar effects.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is valuable.

Compound NameBiological ActivityReference
This compoundPotential anti-inflammatory, neuroactiveCurrent Study
(4-Methoxyphenyl)(3-(4-chlorophenyl)azepan-1-yl)methanoneModerate neuroactivity
(3-(4-Methoxyphenyl)azepan-1-yl)(4-chlorobenzoyl)Anticancer properties

Comparison with Similar Compounds

Benzophenone-Azepane Derivatives ()

Compounds 31–34 in share a benzophenone core with azepane rings but differ in substitution patterns:

  • Compound 33: (4-((6-(Azepan-1-yl)hexyl)oxy)phenyl)(phenyl)methanone Features a hexyloxy linker between the azepane and phenyl groups. Melting point: 128–131°C; LC-MS: m/z 381.36 .
  • Compound 34: (4-Chlorophenyl)(4-((6-(azepan-1-yl)hexyl)oxy)phenyl)methanone Substituted with a 4-chlorophenyl group instead of 3-chlorophenyl. Higher melting point (143–145°C), likely due to enhanced crystallinity from para-substitution .

Key Differences :

  • The meta-chlorophenyl substitution in the target compound may alter steric and electronic interactions compared to para-substituted analogues.

Simpler Azepane Derivatives ()

  • Azepan-1-yl(phenyl)methanone: A basic analogue without substituents on the phenyl or azepane rings. Synthesized in 91% yield via benzoyl chloride and azepane condensation .
  • Target Compound : The addition of 3-chlorophenyl and 4-methoxyphenyl groups likely enhances receptor binding specificity compared to the unsubstituted analogue.

Compounds with Varied Ring Systems

Piperazine Derivatives ()

  • (3-Chlorophenyl){4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methanone Replaces the azepane ring with a piperazine ring and introduces a sulfonyl group. Molecular weight: 394.872; likely exhibits different solubility and metabolic stability due to the sulfonyl moiety .

Thiazolidin-Based Analogues ()

  • 2-(3-Chlorophenyl)-1,3-thiazolidin-3-ylmethanone Contains a thiazolidin ring (five-membered, sulfur-containing) instead of azepane. The 4-nitrophenyl group introduces strong electron-withdrawing effects, contrasting with the 4-methoxyphenyl group in the target compound .

Chlorophenyl vs. Methoxyphenyl Positioning

  • Meta-Substituted Chlorophenyl (Target Compound):
    • May induce steric hindrance or unique dipole interactions in binding pockets .

Methoxy Group Impact

  • 4-Methoxyphenyl (Target Compound):
    • Enhances lipophilicity and may participate in hydrogen bonding via the methoxy oxygen.
  • Comparison to 4-Trifluoromethylphenyl (): (4-Methoxyphenyl)(4-(trifluoromethyl)phenyl)methanone has higher electronegativity, affecting solubility and target affinity .

Physicochemical and Pharmacological Data Comparison

Compound Name Core Structure Substituents Melting Point (°C) LC-MS (m/z) Key Properties
Target Compound Azepane-Benzophenone 3-Chlorophenyl, 4-Methoxy Not reported Not available High conformational flexibility
Compound 33 () Azepane-Benzophenone 4-Hexyloxyphenyl, Phenyl 128–131 381.36 Hexyloxy linker increases size
Azepan-1-yl(phenyl)methanone () Azepane-Benzophenone None Not reported 380.27 Simpler structure, lower MW
Piperazine Derivative () Piperazine-Benzophenone 3-Chlorophenyl, Sulfonyl Not reported 394.87 Enhanced polarity

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